

# A Comparative Analysis of RIPK1 Inhibitors in Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and programmed cell death pathways, including necroptosis and apoptosis. Its central role in cellular stress and inflammatory signaling has made it an attractive therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. Several small molecule inhibitors of RIPK1 have entered clinical trials, aiming to modulate its kinase activity and thereby reduce inflammation and cell death. This guide provides a comparative analysis of the key RIPK1 inhibitors that have undergone clinical investigation, summarizing their performance, outlining the experimental methodologies used to assess their effects, and visualizing the underlying biological pathways and drug development processes.

#### **Overview of RIPK1 Signaling**

RIPK1 is a multifaceted protein that, depending on the cellular context and post-translational modifications, can initiate divergent signaling cascades. Upon stimulation of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1), RIPK1 can either promote cell survival and inflammation through the NF-kB pathway or trigger programmed cell death via apoptosis or necroptosis. RIPK1 inhibitors are primarily designed to block its kinase activity, which is essential for the induction of necroptosis.





Click to download full resolution via product page

Caption: RIPK1 Signaling Pathway and Point of Inhibition.



## Comparative Tables of RIPK1 Inhibitors in Clinical Trials

The following tables summarize the publicly available data for prominent RIPK1 inhibitors that have been evaluated in clinical studies. It is important to note that direct comparative trials between these inhibitors have not been conducted, and much of the development for these early-generation compounds has been discontinued.

Table 1: GSK2982772 (GlaxoSmithKline)



| Indication              | Phase | Dosing<br>Regimen                                                    | Key Efficacy<br>Outcomes                                                                                                                                                                      | Safety &<br>Tolerability                                                    | Developmen<br>t Status                  |
|-------------------------|-------|----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|-----------------------------------------|
| Rheumatoid<br>Arthritis | II    | 60 mg BID or<br>TID for 84<br>days                                   | No significant differences from placebo in DAS28-CRP scores, ACR20/50/70 response, or rates of remission.[1]                                                                                  | Generally well- tolerated. Most adverse events were mild to moderate.[1]    | Discontinued for this indication.[1]    |
| Psoriasis               | II    | 60 mg BID or<br>TID for 84<br>days                                   | Plaque Lesion Severity Sum showed some improvement with the BID regimen compared to placebo.[1] However, a subsequent study with higher doses did not show meaningful clinical improvement s. | Well-tolerated with mild adverse events being most common.[1]               | Discontinued<br>for this<br>indication. |
| Ulcerative<br>Colitis   | Ila   | 60 mg TID for<br>42 days<br>(followed by<br>open-label<br>extension) | No significant differences in efficacy (histological activity, clinical activity,                                                                                                             | Generally well-tolerated with no major safety concerns identified. Headache | Discontinued for this indication.       |



quality-of-life) was the most were frequently observed reported between the adverse treatment and event.[2]

groups.[1][2]

Table 2: DNL747 / SAR443060 (Denali Therapeutics & Sanofi)



| Indication                                   | Phase | Dosing<br>Regimen                            | Key<br>Outcomes                                                                                                               | Safety &<br>Tolerability                                                         | Developmen<br>t Status                                                               |
|----------------------------------------------|-------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Healthy<br>Volunteers                        | I     | Single and<br>multiple<br>ascending<br>doses | Met all safety, pharmacokin etic, and pharmacodyn amic endpoints. Showed CNS penetration and robust target engagement. [3][4] | Generally well-tolerated with no serious adverse events at the tested doses. [3] | Discontinued.                                                                        |
| Alzheimer's<br>Disease                       | lb    | 50 mg BID for<br>28 days                     | Demonstrate d CNS penetration and target engagement (median peripheral pRIPK1 inhibition of 81.83% at trough).[5]             | Safe and<br>well-tolerated<br>for up to 28<br>days.[5]                           | Discontinued due to long-term preclinical toxicology findings.[5][6]                 |
| Amyotrophic<br>Lateral<br>Sclerosis<br>(ALS) | lb    | 50 mg BID for<br>28 days                     | Showed CNS penetration and target engagement (median peripheral pRIPK1 inhibition of 65.92% at trough).[5][7]                 | Safe and<br>well-tolerated<br>for up to 28<br>days.[5][7]                        | Discontinued<br>due to long-<br>term<br>preclinical<br>toxicology<br>findings.[5][6] |



Table 3: DNL788 / SAR443820 (Denali Therapeutics &

Sanofi)

| Sanon                                        |                        |                                      |                                                                                                                                        |                                                                                            |                                                                                                 |
|----------------------------------------------|------------------------|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Indication                                   | Phase                  | Dosing<br>Regimen                    | Key Efficacy<br>Outcomes                                                                                                               | Safety &<br>Tolerability                                                                   | Developmen<br>t Status                                                                          |
| Amyotrophic<br>Lateral<br>Sclerosis<br>(ALS) | II (HIMALAYA<br>trial) | Oral, twice<br>daily for 24<br>weeks | Failed to meet the primary endpoint of change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R). [8][9][10][11] [12] | Detailed safety and efficacy data are to be presented at a future scientific forum.[9][12] | Failed to<br>meet primary<br>endpoint.<br>Future<br>development<br>for ALS is<br>uncertain.[12] |
| Multiple<br>Sclerosis                        | II                     | Not specified                        | -                                                                                                                                      | -                                                                                          | Ongoing.                                                                                        |

Table 4: GSK3145095 (GlaxoSmithKline)



| Indication                                      | Phase | Dosing<br>Regimen                                                   | Key<br>Outcomes                                                                                                                                 | Safety &<br>Tolerability               | Developmen<br>t Status                                 |
|-------------------------------------------------|-------|---------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------|--------------------------------------------------------|
| Pancreatic<br>Cancer &<br>other Solid<br>Tumors | I/II  | Dose escalation, monotherapy and in combination with pembrolizum ab | Preclinical data suggested potential to modulate the tumor microenviron ment.[13][14] [15] Clinical data on efficacy is not publicly available. | To be evaluated in the clinical trial. | Terminated following an internal portfolio review.[15] |

### **Experimental Protocols**

Detailed experimental protocols from specific clinical trials are often proprietary. However, the following sections describe the standard methodologies for the key assessments used in the evaluation of RIPK1 inhibitors.

### **RIPK1 Target Engagement Assays**

The primary goal of a RIPK1 inhibitor is to bind to its target and inhibit its kinase activity. Measuring this "target engagement" is crucial in early-phase clinical trials.

- Phospho-RIPK1 (pS166) Inhibition Assay:
  - Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples collected from trial participants.
  - Ex Vivo Stimulation: PBMCs are stimulated with a combination of agents (e.g., a SMAC mimetic and a pan-caspase inhibitor) to induce RIPK1 autophosphorylation at serine 166 (pS166), a marker of its activation.



- Lysis and Detection: Cells are lysed, and the levels of pS166-RIPK1 and total RIPK1 are quantified using immunoassays such as ELISA or Meso Scale Discovery (MSD).
- Quantification: The percentage of pRIPK1 inhibition is calculated by comparing the pRIPK1/total RIPK1 ratio in post-dose samples to pre-dose baseline levels. For DNL747, this method demonstrated robust peripheral target engagement.[5][6]
- Cellular Thermal Shift Assay (CETSA®):
  - Principle: This method is based on the principle that drug binding to a target protein stabilizes it against heat-induced denaturation.
  - Procedure: Whole blood or isolated cells are treated with the inhibitor, heated to a range of temperatures, and then lysed.
  - Analysis: The amount of soluble (non-denatured) RIPK1 remaining at each temperature is quantified by immunoassays. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement. This method can be used for preclinical and clinical drug development.[16]

#### **Clinical Efficacy Scoring Systems**

- Disease Activity Score in 28 Joints (DAS28-CRP):
  - Application: Used to assess disease activity in Rheumatoid Arthritis.
  - Components: The score is calculated using a formula that includes:
    - Number of tender joints (out of 28).
    - Number of swollen joints (out of 28).
    - C-reactive protein (CRP) level (a marker of inflammation) in mg/L.
    - Patient's global assessment of health on a visual analog scale (0-100 mm).[17]
  - Interpretation: A higher score indicates more active disease. A change in the score is used to assess treatment response.[18][19]



- Psoriasis Area and Severity Index (PASI):
  - Application: The most widely used tool to measure the severity of psoriasis.
  - Calculation: The body is divided into four regions (head, trunk, upper extremities, lower extremities). In each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is rated on a 0-4 scale. The percentage of area affected is also scored on a 0-6 scale. These values are then entered into a formula that weights each body region to produce a final score from 0 (no disease) to 72 (most severe disease).[20][21][22]
  - Efficacy Measurement: Treatment efficacy is often reported as the percentage of patients achieving a 75% or 90% reduction in their baseline PASI score (PASI 75 or PASI 90).
- Mayo Score for Ulcerative Colitis:
  - Application: Assesses disease activity in Ulcerative Colitis.
  - Components: It is a composite score from 0 to 12 based on four parameters, each scored from 0 to 3:
    - Stool frequency.
    - Rectal bleeding.
    - Findings on endoscopy.
    - Physician's global assessment.[23][24][25]
  - Interpretation: A higher score indicates more severe disease. Clinical response and remission are defined by specific reductions in the score.[25]

#### **Visualizing the Development Landscape**

The clinical development of first-generation RIPK1 inhibitors has been challenging, with several candidates failing to demonstrate sufficient efficacy or encountering safety issues that have led to their discontinuation.





Click to download full resolution via product page

Caption: Clinical Development Pipeline of Key RIPK1 Inhibitors.

#### Conclusion

The clinical development of RIPK1 inhibitors has underscored the complexity of targeting this central signaling node. While initial Phase I studies have generally demonstrated that these



molecules are well-tolerated and can achieve high levels of target engagement, this has not consistently translated into clinical efficacy in Phase II trials for various inflammatory and neurodegenerative diseases.[1] The discontinuation of several first-generation RIPK1 inhibitors highlights the challenges in this field.

However, the rationale for inhibiting RIPK1 in diseases characterized by inflammation and necroptotic cell death remains strong. Ongoing and future research with next-generation inhibitors will be crucial to determine if the full therapeutic potential of targeting RIPK1 can be realized. Lessons learned from these early clinical trials, particularly regarding patient selection, dose optimization, and the specific molecular context of the diseases being treated, will be invaluable for the continued development of this class of drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. Denali Therapeutics Announces Positive Clinical Results [globenewswire.com]
- 4. | BioWorld [bioworld.com]
- 5. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chdr.nl [chdr.nl]
- 8. Sanofi and Denali's ALS therapy misses primary endpoint in Phase II [clinicaltrialsarena.com]
- 9. alsnewstoday.com [alsnewstoday.com]



- 10. firstwordpharma.com [firstwordpharma.com]
- 11. biospace.com [biospace.com]
- 12. Mid-Stage Trial Failure for Sanofi and Denali's ALS Drug [synapse.patsnap.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. ichgcp.net [ichgcp.net]
- 16. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 10.46. Disease Activity Score-28 (DAS28) CamCOPS 2.4.23 documentation [camcops.readthedocs.io]
- 18. reference.medscape.com [reference.medscape.com]
- 19. nras.org.uk [nras.org.uk]
- 20. Psoriasis Area and Severity Index Wikipedia [en.wikipedia.org]
- 21. dermnetnz.org [dermnetnz.org]
- 22. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 23. igibdscores.it [igibdscores.it]
- 24. Mayo Score/Disease Activity Index (DAI) for Ulcerative Colitis [mdcalc.com]
- 25. globalrph.com [globalrph.com]
- To cite this document: BenchChem. [A Comparative Analysis of RIPK1 Inhibitors in Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418264#comparative-analysis-of-ripk1-inhibitors-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com